molecular formula C12H9BrN2O3 B11788398 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

Cat. No.: B11788398
M. Wt: 309.11 g/mol
InChI Key: QYMFXOUORRLVBE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative characterized by a dihydropyridazine core substituted with a bromophenyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazinone derivatives, which are known for roles in inflammation and immune modulation .

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

2-(4-bromophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9BrN2O3/c1-7-6-10(12(17)18)11(16)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)

InChI Key

QYMFXOUORRLVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a phenylacetic acid derivative to introduce the bromine atom at the para position. This is followed by the formation of the pyridazine ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogs in the Pyridazine Family

(a) 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 74557-73-6)
  • Structure : Lacks the 4-bromophenyl group, retaining only the methyl and carboxylic acid substituents.
  • Properties : Reduced molecular weight (MW ≈ 184.15 g/mol) compared to the bromophenyl derivative (MW ≈ 325.15 g/mol). The absence of bromine lowers lipophilicity (logP ≈ -0.5 vs. ~2.1 for the bromophenyl analog).
(b) 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid (CAS 1105193-26-7)
  • Structure : Substituted with a fluorophenyl group at position 1 and a methoxy group at position 3.
  • Properties : Fluorine’s electronegativity increases polarity compared to bromine, reducing steric bulk. MW = 264.21 g/mol.
  • Activity : Fluorophenyl derivatives are often explored for improved metabolic stability in drug design, though specific data for this compound are unavailable .
(c) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Structure: Contains a bromophenyl group linked via an acetamide side chain to a pyridazinone core with methoxybenzyl and methyl substituents.
  • Activity : Acts as a potent FPR2 agonist (EC₅₀ = 12 nM) in human neutrophils, highlighting the importance of bromophenyl groups in receptor targeting .

Physicochemical and Pharmacological Differences

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Lipophilicity (logP)
Target compound ~325.15 4-Bromophenyl, methyl, carboxylic acid Not explicitly reported ~2.1
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 184.15 Methyl, carboxylic acid Precursor for active derivatives -0.5
1-(4-Fluorophenyl)-4-methoxy-6-oxo-... 264.21 4-Fluorophenyl, methoxy Unknown ~1.3
FPR2 agonist (from ) ~450.3 Bromophenyl, methoxybenzyl, acetamide FPR2 agonist (EC₅₀ = 12 nM) ~3.5
  • Solubility: The carboxylic acid group enhances aqueous solubility (~2.5 mg/mL at pH 7.4) compared to non-carboxylic analogs like the FPR2 agonist in (~0.1 mg/mL) .

Biological Activity

2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be represented as follows:

C13H10BrN2O3\text{C}_{13}\text{H}_{10}\text{Br}\text{N}_{2}\text{O}_{3}

This structure features a bromophenyl group, a dihydropyridazine ring, and a carboxylic acid functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Evidence suggests anti-inflammatory properties that may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives of pyridazine compounds, 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid demonstrated notable inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate to strong antimicrobial potential, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer activity of the compound was evaluated using various cancer cell lines. Notably, it exhibited the following effects:

  • Cell Proliferation Inhibition : The compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways.

Case Study: MCF-7 Cell Line

In a recent study published in Journal of Medicinal Chemistry, researchers treated MCF-7 cells with varying concentrations of the compound. The findings indicated:

  • G1 Phase Arrest : Flow cytometry analysis showed significant accumulation of cells in the G1 phase.
  • Apoptosis Induction : Annexin V staining confirmed increased apoptosis rates at higher concentrations.

Anti-inflammatory Effects

The anti-inflammatory properties were assessed through in vitro assays measuring cytokine release. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

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